2-methylcyclohexane-1,4-dione

Übersicht

Beschreibung

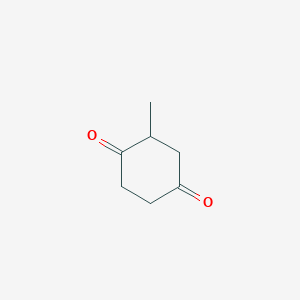

2-Methylcyclohexane-1,4-dione is an organic compound with the molecular formula C₇H₁₀O₂. It is a derivative of cyclohexane, where two carbonyl groups are positioned at the 1 and 4 positions, and a methyl group is attached to the 2 position. This compound is known for its applications in various chemical processes and is characterized by its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methylcyclohexane-1,4-dione can be synthesized through several methods. One common approach involves the hydrogenation of methylcyclohexane-1,4-dione using platinum or palladium catalysts. The reaction typically occurs under mild conditions, with the less hindered 4-carbonyl group being selectively hydrogenolyzed .

Another method involves the use of enzymes, such as lipase from porcine pancreas, to catalyze the Robinson annulation reaction. This method is environmentally friendly and involves the Michael addition and aldol reaction steps .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using metal catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylcyclohexane-1,4-dione undergoes various chemical reactions, including:

Hydrogenation: The compound can be hydrogenated to form cyclohexanol derivatives.

Oxidation: Oxidation reactions can convert the dione to corresponding carboxylic acids.

Substitution: The methyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrogenation: Platinum or palladium catalysts are commonly used under mild conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

Substitution: Electrophiles like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

Hydrogenation: Cyclohexanol derivatives.

Oxidation: Carboxylic acids.

Substitution: Various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C7H10O2

- Molecular Weight : 126.16 g/mol

- CAS Number : 1193-55-1

- IUPAC Name : 2-methylcyclohexane-1,4-dione

- Solubility : Soluble in methanol; insoluble in water

Organic Synthesis

This compound serves as a vital intermediate in the synthesis of various organic compounds. Its diketone structure allows it to participate in several chemical reactions, including:

- Condensation Reactions : It can undergo aldol condensation to form larger carbon skeletons.

- Cyclization : The compound can be used to synthesize complex cyclic structures, which are essential in natural product synthesis.

Case Study: Synthesis of Acorone

Acorone is a sesquiterpene that has been synthesized using this compound as a starting material. The synthetic route involves multiple steps where the diketone undergoes cyclization and functional group transformations to yield acorone.

Pharmaceuticals

The compound's structural features make it a valuable building block in pharmaceutical chemistry. It is explored for its potential applications in drug development due to its ability to form derivatives with biological activity.

Applications in Drug Development

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties.

- Anti-inflammatory Compounds : Certain modifications of the diketone have been studied for their anti-inflammatory effects.

Agrochemicals

In the field of agrochemicals, this compound is utilized as an intermediate for synthesizing herbicides and pesticides. Its reactivity allows for the development of compounds that can effectively control agricultural pests while minimizing environmental impact.

Materials Science

The compound is also investigated for its potential applications in materials science:

- Polymer Synthesis : It can be used as a monomer in the production of polymers with specific properties.

- Dyes and Pigments : The diketone structure allows for modifications that can lead to vibrant dyes used in textiles and coatings.

Wirkmechanismus

The mechanism of action of 2-methylcyclohexane-1,4-dione involves its interaction with molecular targets through its carbonyl groups. These groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The compound’s reactivity is influenced by the steric and electronic effects of the methyl and carbonyl groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylcyclohexane-1,3-dione: Similar structure but with carbonyl groups at the 1 and 3 positions.

3-Methylcyclohexane-1,4-dione: Methyl group at the 3 position instead of the 2 position.

Cyclohexane-1,4-dione: Lacks the methyl group.

Uniqueness

2-Methylcyclohexane-1,4-dione is unique due to the specific positioning of its methyl and carbonyl groups, which influence its reactivity and applications. The presence of the methyl group at the 2 position provides steric hindrance, affecting the compound’s chemical behavior compared to its analogs.

Biologische Aktivität

2-Methylcyclohexane-1,4-dione is a compound of significant interest in organic chemistry and medicinal research due to its potential biological activities. This diketone derivative, characterized by its unique cyclohexane structure, has been investigated for various biological effects, including antibacterial, antifungal, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound (C7H10O2) features a cyclohexane ring substituted with two carbonyl groups at the 1 and 4 positions. Its structural formula can be represented as follows:

This compound is a member of the diketone family and is known for its reactivity in organic synthesis, particularly in the formation of various derivatives through alkylation and condensation reactions.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study evaluated its effectiveness against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The results demonstrated that certain metal complexes derived from this diketone exhibited medium-level antibacterial activity compared to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|---|

| This compound | E. coli | 12 | Moderate |

| Metal Complex (Zn) | Staphylococcus aureus | 15 | Moderate to High |

| Metal Complex (Cu) | Salmonella typhimurium | 10 | Moderate |

Antifungal Activity

In addition to antibacterial properties, studies have explored the antifungal effects of this compound. It was found to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. The compound's mechanism appears to involve disruption of fungal cell membranes .

Table 2: Antifungal Activity of this compound

| Fungal Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Candida albicans | 18 | High |

| Aspergillus niger | 14 | Moderate |

Antitumor Properties

Emerging research suggests that this compound may possess antitumor activity. One study investigated its effects on various cancer cell lines and reported significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The compound induced apoptosis in these cells through the activation of caspase pathways .

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 30 | Induction of oxidative stress |

Case Study 1: Synthesis and Characterization

A comprehensive study highlighted the synthesis of various derivatives of this compound using different electrophiles. The synthesized compounds were characterized using spectroscopic techniques such as NMR and mass spectrometry. The study established a correlation between structural modifications and enhanced biological activity .

Case Study 2: Clinical Implications

Another research project focused on the potential clinical applications of this compound in treating bacterial infections resistant to conventional antibiotics. The findings suggested that formulations containing this compound could be developed as new therapeutic agents against multidrug-resistant pathogens .

Eigenschaften

IUPAC Name |

2-methylcyclohexane-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDRHCQVKCDSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430710 | |

| Record name | 1,4-Cyclohexanedione, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13742-19-3 | |

| Record name | 1,4-Cyclohexanedione, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.